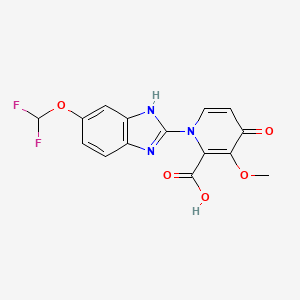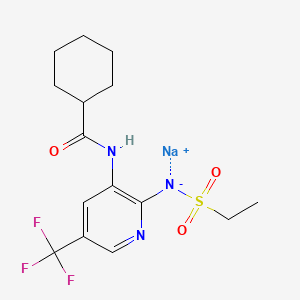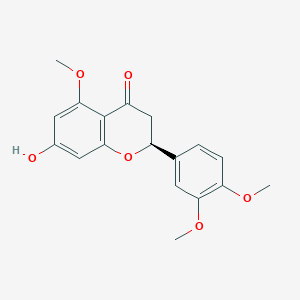
Carbamic acid, (4-((3,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-((3,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with a multifaceted structure This compound is characterized by its intricate arrangement of functional groups, including carbamic acid, dimethoxyphenyl, morpholinyl, and phenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Formation of the dimethoxyphenyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to introduce the dimethoxyphenyl group.
Introduction of the morpholinyl group: This step requires the use of morpholine and suitable reagents to attach the morpholinyl group to the intermediate compound.
Formation of the carbamic acid ester: This step involves the reaction of the intermediate compound with carbamic acid and appropriate reagents to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis under controlled conditions, ensuring high yield and purity.
Purification techniques: Techniques such as chromatography and crystallization are employed to purify the final product and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May result in the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May result in the formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May result in the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibiting or activating enzymes: The compound may inhibit or activate specific enzymes, affecting various metabolic pathways.
Modulating gene expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include those with related structures and functional groups, such as:
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups.
Morpholinyl derivatives: Compounds with similar morpholinyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of multiple functional groups allows for diverse chemical reactivity and interactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
165453-87-2 |
|---|---|
Fórmula molecular |
C44H60N4O9 |
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S,5R)-5-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C44H60N4O9/c1-29(2)39(41(51)45-35(26-31-16-12-9-13-17-31)42(52)48-20-22-56-23-21-48)47-40(50)33(24-32-18-19-37(54-6)38(27-32)55-7)28-36(49)34(25-30-14-10-8-11-15-30)46-43(53)57-44(3,4)5/h8-19,27,29,33-36,39,49H,20-26,28H2,1-7H3,(H,45,51)(H,46,53)(H,47,50)/t33-,34+,35+,36+,39+/m1/s1 |
Clave InChI |
KIIHNSIBDUKZMM-ZLMBRCODSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC(=C(C=C3)OC)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC(=C(C=C3)OC)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


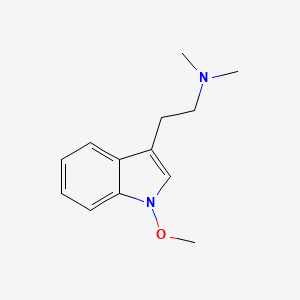
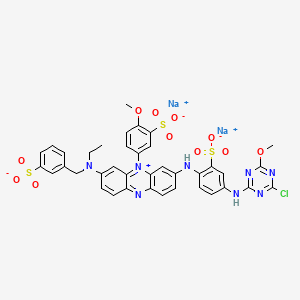


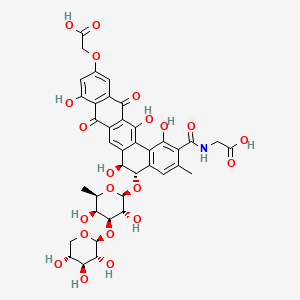
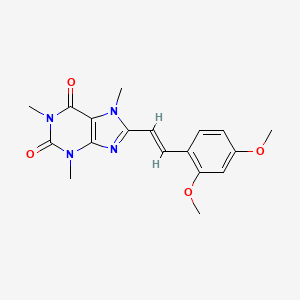
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
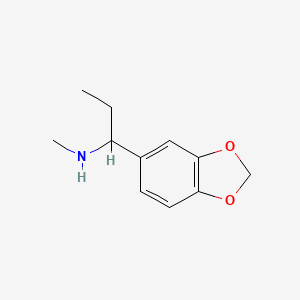


![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
